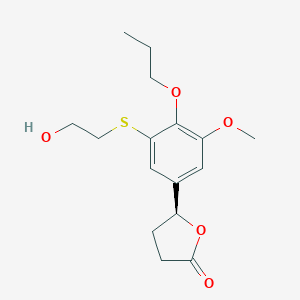
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one, also known as HET0016, is a potent and selective inhibitor of 20-HETE synthesis. 20-HETE is a metabolite of arachidonic acid that plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cancer, and ischemia-reperfusion injury.
Mécanisme D'action
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme cytochrome P450 4A (CYP4A). 20-HETE is synthesized from arachidonic acid by CYP4A, and it plays a significant role in regulating renal and vascular function, as well as tumor growth and metastasis. By inhibiting the synthesis of 20-HETE, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one can reduce blood pressure, inhibit tumor growth and metastasis, and reduce tissue damage in ischemia-reperfusion injury.
Biochemical and Physiological Effects:
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to have several biochemical and physiological effects. In hypertension, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one reduces blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one inhibits tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one reduces tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one in lab experiments include its potency and selectivity for inhibiting 20-HETE synthesis, as well as its well-established synthesis method and extensive research on its potential therapeutic applications. The limitations of using (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one in lab experiments include its low overall yield, which can make it expensive to produce, as well as its potential off-target effects on other cytochrome P450 enzymes.
Orientations Futures
There are several future directions for research on (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one. One direction is to further investigate its potential therapeutic applications in diseases such as hypertension, cancer, and ischemia-reperfusion injury. Another direction is to explore its mechanism of action in more detail, including its interactions with other cytochrome P450 enzymes and its effects on downstream signaling pathways. Additionally, there is a need for the development of more potent and selective inhibitors of 20-HETE synthesis, which could have even greater therapeutic potential than (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one.
Méthodes De Synthèse
The synthesis of (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one involves several steps, starting with the reaction of 2-methoxy-4-propoxybenzaldehyde with thioacetic acid followed by the addition of 2-bromoethanol to form the key intermediate, 3-(2-hydroxyethylthio)-5-methoxy-4-propoxybenzaldehyde. The next step involves the cyclization of the intermediate with maleic anhydride to form (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one. The overall yield of the synthesis is approximately 20%.
Applications De Recherche Scientifique
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to reduce blood pressure by inhibiting the synthesis of 20-HETE, which is known to contribute to the development of hypertension. In cancer, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to inhibit tumor growth and metastasis by blocking the production of 20-HETE, which is known to promote angiogenesis and tumor cell proliferation. In ischemia-reperfusion injury, (S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one has been shown to reduce tissue damage by inhibiting the synthesis of 20-HETE, which is known to contribute to inflammation and oxidative stress.
Propriétés
Numéro CAS |
140705-18-6 |
|---|---|
Nom du produit |
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one |
Formule moléculaire |
C16H22O5S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
(5S)-5-[3-(2-hydroxyethylsulfanyl)-5-methoxy-4-propoxyphenyl]oxolan-2-one |
InChI |
InChI=1S/C16H22O5S/c1-3-7-20-16-13(19-2)9-11(10-14(16)22-8-6-17)12-4-5-15(18)21-12/h9-10,12,17H,3-8H2,1-2H3/t12-/m0/s1 |
Clé InChI |
WUGMAGKEBSQQRF-LBPRGKRZSA-N |
SMILES isomérique |
CCCOC1=C(C=C(C=C1SCCO)[C@@H]2CCC(=O)O2)OC |
SMILES |
CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC |
SMILES canonique |
CCCOC1=C(C=C(C=C1SCCO)C2CCC(=O)O2)OC |
Synonymes |
(S)-5-(3-(2-hydroxyethylthio)-5-methoxy-4-propoxyphenyl)dihydrofuran-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloroimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B115297.png)


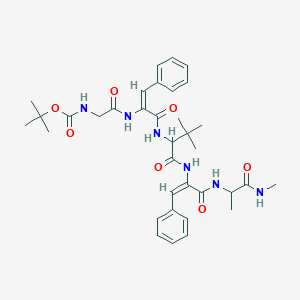
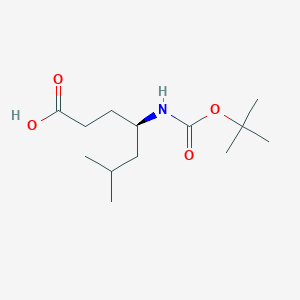
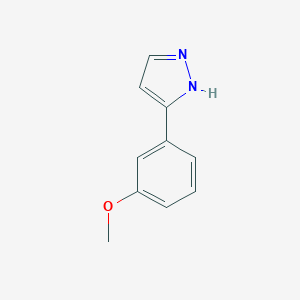
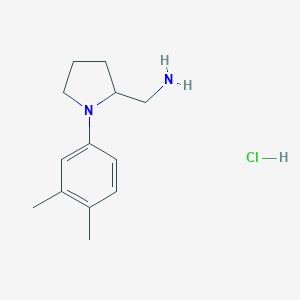
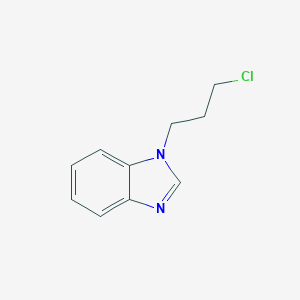
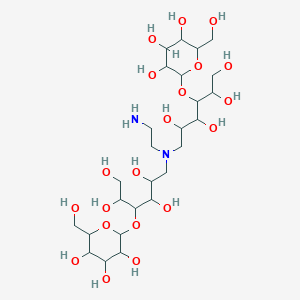


![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

